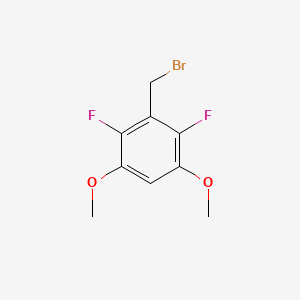

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene

説明

特性

分子式 |

C9H9BrF2O2 |

|---|---|

分子量 |

267.07 g/mol |

IUPAC名 |

3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene |

InChI |

InChI=1S/C9H9BrF2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 |

InChIキー |

ANMQFUVUJAJDQL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C(=C1F)CBr)F)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,4-difluoro-1,5-dimethoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

Oxidation: Formation of 2,4-difluoro-1,5-dimethoxybenzoic acid.

Reduction: Formation of 2,4-difluoro-1,5-dimethoxybenzene.

科学的研究の応用

Biological Activities

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene. Its derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth and progression .

Enzyme Inhibition

The synthesized compounds exhibit dual inhibition properties against ribonucleotide reductase (RNR) and tyrosinase. This suggests their potential as therapeutic agents for conditions such as cancer and hyperpigmentation disorders . In silico studies employing molecular dynamics simulations have provided insights into the binding affinities and interactions of these compounds with their targets, supporting their candidacy for drug development .

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives are utilized in:

- Synthesis of Natural Products : The compound is a key starting material for synthesizing naturally occurring isocoumarins and related structures. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects .

- Development of Antiviral Agents : Certain derivatives have shown promise in inhibiting the replication of viruses such as HIV-1. The structural modifications facilitated by the bromomethyl group enhance the biological activity of these compounds .

Case Study 1: Antitumor Derivatives

A series of compounds derived from this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range. The most potent derivative demonstrated a mechanism involving apoptosis induction and inhibition of cell migration.

Case Study 2: Enzyme Inhibition

In a study assessing the inhibitory effects on RNR and tyrosinase, several derivatives were evaluated using enzyme assays. The most effective compound exhibited an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a lead compound for further development.

作用機序

The mechanism of action of 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Bromomethyl Aromatics

3-[3-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole

- CAS RN : 253273-90-4

- Molecular Formula : C₁₀H₉BrN₂O

- Molecular Weight : 253.09 g/mol

- Melting Point : 71–72°C

- Key Features : Contains a bromomethyl group on a phenyl ring fused to an oxadiazole heterocycle. Lacks fluorine and methoxy substituents.

- Applications : Used in natural product research; structural rigidity from the oxadiazole may enhance binding in enzyme inhibitors .

3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole

Comparison with Target Compound :

- Reactivity : The target compound’s bromomethyl group is more reactive due to electron-withdrawing fluorine atoms, which enhance electrophilicity.

- Bioactivity : Fluorine and methoxy groups in the target compound improve metabolic stability and solubility, critical for drug development, unlike the oxadiazole derivatives .

Halogenated Dimethoxybenzenes

1-Bromo-3,5-dimethoxybenzene

- CAS RN : 20469-65-2

- Molecular Formula : C₈H₉BrO₂

- Molecular Weight : 217.06 g/mol

- Applications : Precursor for anti-cancer drugs (e.g., titanium-based complexes) and intermediates via nitration or demethylation .

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

Comparison with Target Compound :

- Functional Groups : The bromomethyl group in the target compound enables nucleophilic substitution, whereas ethynyl groups facilitate cycloaddition reactions.

- Therapeutic Relevance: The target compound’s bromomethyl and fluorine substituents make it more suited for kinase inhibitor synthesis compared to non-fluorinated analogs .

Fluorinated Bromoaromatics

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

- CAS RN : 511540-64-0

- Molecular Formula : C₁₃H₄BrF₇O

- Molecular Weight : 389.06 g/mol

- Key Features : Multiple fluorine atoms and a bromophenyl group; high lipophilicity (XLogP3 = 5.3) limits aqueous solubility.

- Applications : Specialty chemical in agrochemistry or materials science due to its stability .

Comparison with Target Compound :

- Complexity : The target compound has fewer fluorine atoms and a simpler structure, favoring synthetic scalability.

- Drug Likeness : The target’s methoxy groups improve solubility, making it more viable in pharmaceuticals than highly fluorinated analogs .

生物活性

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (CAS Number: 20469-65-2) is a halogenated aromatic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of this compound typically involves straightforward organic reactions. A common method starts from 3,5-dihydroxybenzoic acid and employs a three-step procedure to produce the desired compound. The final product is characterized using various spectroscopic techniques and single crystal X-ray diffraction, confirming its monoclinic symmetry and specific lattice parameters (a = 8.4054(10) Å, b = 4.4245(6) Å, c = 25.016(3) Å) .

Anticancer Properties

Research indicates that this compound exhibits significant potential as an anticancer agent. In silico studies have shown that it can act as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase—both crucial enzymes in cancer cell metabolism. Molecular docking studies suggest strong binding affinity to these targets, indicating its potential for further development as a therapeutic agent against malignancies .

Enzyme Inhibition

The compound has also demonstrated enzyme inhibition properties relevant to cancer therapy. In particular, it has been associated with the inhibition of FGFR4 (Fibroblast Growth Factor Receptor 4), which plays a role in tumor growth and metastasis. Experimental data show that it possesses selectivity over other FGFR isoforms (FGFR1-3), with IC50 values indicating effective inhibition at low concentrations (75.3 nM for FGFR4) .

Case Studies

- Inhibitory Activity Against FGFR Kinases :

- Potential in Antidiabetic Research :

Comparative Biological Activity Table

| Compound Name | Target Enzyme/Activity | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | FGFR4 | 75.3 | >398 over FGFR1 |

| BLU9931 | FGFR4 | ~200 | Reference |

| Other Brominated Compounds | Various (antidiabetic activity) | Not specified | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。